REACTION_CXSMILES
|
[C:1]1([CH:7]([N:9]2[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][C:10]2=[O:22])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.FC(F)(F)C(O)=O>C(Cl)Cl>[C:1]1([CH:7]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][C:10]2=[O:22])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
1-(1-phenylethyl)-4-(tert-butyloxycarbonyl)piperazin-2-one
|
Quantity
|
673 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)N1C(CN(CC1)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared in the same manner as
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2 :MeOH (90:10)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C)N1C(CNCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 307 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |